6-Bromo-4-chloro-3-iodoquinoline
Overview
Description
6-Bromo-4-chloro-3-iodoquinoline is a halogenated heterocycle . It has a molecular weight of 368.4 . This compound is an important intermediate for the synthesis of many biologically active compounds .
Molecular Structure Analysis
The molecular formula of 6-Bromo-4-chloro-3-iodoquinoline is C9H4BrClIN . The SMILES string representation is Clc1ccnc2ccc(Br)cc12 .Physical And Chemical Properties Analysis
6-Bromo-4-chloro-3-iodoquinoline is a solid with a density of 2.2±0.1 g/cm3 . It has a boiling point of 393.2±37.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Applications
6-Bromo-4-chloro-3-iodoquinoline serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of GSK2126458, an important compound in medicinal chemistry, using a process involving cyclization and substitution reactions (Wang et al., 2015). Additionally, it has been employed in the Knorr synthesis process for producing quinolin-2(1H)-one, highlighting its versatility in organic synthesis (Wlodarczyk et al., 2011).
Role in Cross-Coupling Reactions
This compound also plays a significant role in cross-coupling reactions. A study demonstrated the conditions for selective stepwise substitution of iodine and chlorine atoms in 4-chloro-6-iodoquinoline, which allowed the synthesis of diarylquinolines with different aryl groups (Tsvetkov et al., 2002). Moreover, its application in Silyl‐Mediated Halogen/Halogen Displacement reactions has been explored, further underscoring its importance in synthetic chemistry (Schlosser & Cottet, 2002).
Photophysical Properties and Crystal Structure Analysis
Studies have also been conducted on the synthesis, antibacterial evaluation, and analysis of the crystal structure and molecular interactions of derivatives of 6-bromo-4-chloro-3-iodoquinoline. For instance, new compounds like 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one have been synthesized and assessed for antibacterial activity, with their crystal structures offering insights into molecular interactions (Ouerghi et al., 2021). The photophysical properties of polycarbo-substituted quinazolines derived from related compounds have also been studied, contributing to the understanding of intramolecular charge transfer properties (Mphahlele et al., 2015).
Novel Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of 6-Bromo-4-chloro-3-iodoquinoline have been synthesized for potential use as antimicrobial and antimalarial agents. The development of novel compounds in this area exemplifies the compound's applicability in drug discovery and development (Parthasaradhi et al., 2015).
Safety And Hazards
The safety information for 6-Bromo-4-chloro-3-iodoquinoline indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
6-bromo-4-chloro-3-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClIN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGORJUJIJKUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-3-iodoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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